molecular formula C13H12ClNO2S B165777 N-[(4-chlorophenyl)methyl]benzenesulfonamide CAS No. 10504-97-9

N-[(4-chlorophenyl)methyl]benzenesulfonamide

Cat. No.: B165777
CAS No.: 10504-97-9
M. Wt: 281.76 g/mol
InChI Key: TXHKSNIAAZGMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Medicinal Chemistry Applications

N-[(4-chlorophenyl)methyl]benzenesulfonamide and its derivatives have been studied for their pharmacological properties, particularly as inhibitors of carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Research indicates that certain substituted benzenesulfonamides exhibit significant binding affinity towards various CA isoforms, making them potential candidates for the treatment of conditions like glaucoma and epilepsy .

Anticancer Activity

Recent studies have demonstrated that benzenesulfonamide derivatives can possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against human cancer cell lines such as HCT-116, HeLa, and MCF-7, with IC50 values below 100 μM. The mechanisms of action include inducing apoptosis and altering mitochondrial membrane potential .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common methods include:

  • Refluxing with Chlorosulfonic Acid : This method typically involves the reaction of chlorinated aromatic compounds with chlorosulfonic acid to yield sulfonyl chlorides, which are then reacted with aniline derivatives .
  • Recrystallization Techniques : Post-synthesis purification often involves recrystallization from solvents such as ethanol or water to achieve high purity levels necessary for biological testing .
Method Yield Conditions
Chlorosulfonic Acid Reaction75%Reflux at room temperature
Recrystallization98%Ethanol/water mixture

Inhibition of Carbonic Anhydrases

A study synthesized a series of 4-substituted diazobenzenesulfonamides and evaluated their binding affinities for several CA isoforms. The results indicated that these compounds could serve as effective CA inhibitors, highlighting their potential use in treating related disorders .

Antitumor Activity

Another investigation involved the synthesis of triazine-based benzenesulfonamides, which were tested against various cancer cell lines. The findings revealed that certain structural modifications significantly enhanced anticancer activity, suggesting a promising avenue for developing new chemotherapeutics based on the benzenesulfonamide scaffold .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a benzenesulfonamide moiety. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

N-[(4-chlorophenyl)methyl]benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits significant antibacterial, antifungal, anticancer, and enzyme-inhibitory properties. This article explores the biological activity of this compound through various studies and findings.

1. Overview of Biological Activities

This compound has been reported to possess several biological activities:

  • Antibacterial Activity : It shows moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
  • Antifungal Activity : The compound exhibits antifungal properties, making it a candidate for further research in treating fungal infections.
  • Anticancer Activity : Some studies indicate its potential in inhibiting cancer cell proliferation, particularly in human cancer cell lines such as HCT-116 and HeLa.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes, which is crucial for its pharmacological effects.

2. Antibacterial and Antifungal Properties

The antibacterial activity of this compound has been evaluated against various pathogens. The results indicate that this compound can effectively inhibit bacterial growth:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

3. Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines:

Cell LineIC50 (µM)
HCT-11636
HeLa34
MCF-7Below 100

The apoptotic effects were confirmed through cytometric analysis, which indicated an increase in apoptotic cells upon treatment with the compound. Additionally, it was noted that the compound increased caspase activity, a key indicator of apoptosis .

4. Enzyme Inhibition Studies

This compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition against several enzymes:

  • Acetylcholinesterase : This inhibition suggests potential applications in treating neurodegenerative diseases.
  • Urease : Strong inhibitory activity against urease indicates possible therapeutic uses in managing urinary tract infections.

These findings support the compound's role as a multi-target agent in pharmacotherapy .

5. Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Cardiovascular Effects : A study using isolated rat heart models demonstrated that certain sulfonamide derivatives could alter perfusion pressure and coronary resistance, suggesting cardiovascular implications .
  • Docking Studies : Molecular docking simulations have provided insights into the interaction of this compound with target proteins, revealing its potential as a lead compound for drug development .

6. Conclusion

This compound exhibits a broad spectrum of biological activities, particularly in antibacterial and anticancer domains. Its ability to inhibit key enzymes further enhances its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-12-8-6-11(7-9-12)10-15-18(16,17)13-4-2-1-3-5-13/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHKSNIAAZGMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351678
Record name N-(4-Chloro-benzyl)-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10504-97-9
Record name N-(4-Chloro-benzyl)-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)methyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chlorophenyl)methyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[(4-chlorophenyl)methyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chlorophenyl)methyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.